molecular formula C11H15ClF3N B1398848 2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride CAS No. 959139-62-9

2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride

Cat. No.: B1398848
CAS No.: 959139-62-9
M. Wt: 253.69 g/mol
InChI Key: UDZJWGCDZPFEMK-UHFFFAOYSA-N
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Description

2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride is an organic compound that features a trifluoromethyl group attached to a phenyl ring

Biochemical Analysis

Biochemical Properties

2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with calcitonin gene-related peptide (CGRP) receptors, which are involved in pain signaling pathways . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their conformation and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses and metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as CGRP receptors, inhibiting their activity and thereby reducing pain signaling . This compound can also inhibit or activate enzymes, leading to changes in their activity and subsequent alterations in cellular processes. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing pain and inflammation . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, influencing metabolic flux and the levels of various metabolites . For example, it can affect the activity of enzymes involved in the synthesis and degradation of neurotransmitters, leading to changes in their levels and activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound can be transported across cell membranes by active transport mechanisms, and its distribution within tissues can be affected by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, the compound may accumulate in the cytoplasm or nucleus, where it can interact with specific biomolecules and exert its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate 3-(trifluoromethyl)benzaldehyde. This intermediate is then subjected to a series of reactions, including reductive amination, to introduce the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine: The non-hydrochloride form of the compound.

    3-(Trifluoromethyl)phenylpropan-1-amine: A similar compound lacking the methyl group.

    2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-ol: An alcohol derivative of the compound.

Uniqueness

2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in drug development and materials science.

Properties

IUPAC Name

2-methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N.ClH/c1-10(2,7-15)8-4-3-5-9(6-8)11(12,13)14;/h3-6H,7,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZJWGCDZPFEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC(=CC=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726635
Record name 2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959139-62-9
Record name 2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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